molecular formula C7H5NOS B7966464 Benzo[d]isothiazol-4-ol

Benzo[d]isothiazol-4-ol

Katalognummer: B7966464
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: VLSJPIWHDLNJOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]isothiazol-4-ol is a heterocyclic compound that features a fused benzene and isothiazole ring system. The isothiazole scaffold, containing sulfur and nitrogen atoms in a 1,2-relationship, is present in various biologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazol-4-ol can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing metal catalysts to facilitate the reaction under mild conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Eigenschaften

IUPAC Name

1,2-benzothiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJPIWHDLNJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

50 g of 4-methoxy-1,2-benzisothiazole are suspended in 700 ml of acetic acid containing 10% by weight of hydrogen bromide and 5 g of red phosphorus, and the suspension is heated in a tantalum autoclave at 100° C. for 30 hours. When it has cooled, the product is concentrated under reduced pressure and the residue is partitioned between methylene chloride and 2 N sodium hydroxide solution. The aqueous phase is freed from insoluble matter by filtration, and is washed with methylene chloride, acidified with hydrochloric acid and finally extracted repeatedly with methylene chloride. The combined extracts are dried over magnesium sulfate and concentrated under reduced pressure. 32 g (65% of theory) of 4-hydroxy-1,2-benzisothiazole of melting point 133°-134° C. are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
red phosphorus
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

15.1 g of 7-amino-4-hydroxy-1,2-benzisothiazole are slowly suspended in 30 ml of concentrated hydrochloric acid and diazotized with 15 ml of amyl nitrite at from 0° to 5° C. After slowly heating the mixture to 60° C., 18 g of zinc dust are added in 10 portions and the mixture is refluxed until the evolution of gas has ceased. When the mixture has cooled, it is filtered through Celite and the filtrate is partitioned between dilute sodium hydroxide solution and chloroform. After acidifying the aqueous phase and repeatedly extracting it with methylene chloride, the combined organic extracts are dried over magnesium sulfate and freed from the solvent. This gives from 2 to 3 g of 4-hydroxy-1,2-benzisothiazole, which is identical with the compound prepared as described in Example 9.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
18 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a sealed tube was added 4methoxy-benzo[d]isothiazole (760 mg, 4.60 mmol) and pyridine hydrochloride (5.5 g, 48 mmol). The reaction was heated to 150° C. for 18 h and was then cooled to rt. The mixture was partitioned between dichloromethane and water. The organic phase was separated and the aqueous layer was extracted with 2×30 mL dichloromethane. The combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 3:7] to yield the title compound as a solid (223 mg, 32%); Mass spectrum (ion spray): m/z=151.9 (m+1).
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Yield
32%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.